molecular formula C10H11BrClNO B8199305 N-(3-Bromo-4-methylbenzyl)-2-chloroacetamide

N-(3-Bromo-4-methylbenzyl)-2-chloroacetamide

Cat. No.: B8199305
M. Wt: 276.56 g/mol
InChI Key: VETOBNHVJQLGSF-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methylbenzyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo-substituted benzyl group and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-methylbenzyl)-2-chloroacetamide typically involves the reaction of 3-bromo-4-methylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-methylbenzyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and amide groups.

    Coupling Reactions: The bromo-substituted benzyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted acetamides.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include amines or alcohols.

    Coupling Reactions: Coupled products include biaryl compounds.

Scientific Research Applications

N-(3-Bromo-4-methylbenzyl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-methylbenzyl)-2-chloroacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-4-methylbenzyl)-2-(3-fluorophenyl)acetamide
  • N-Benzyl-3-bromo-4-methylbenzenesulfonamide

Uniqueness

N-(3-Bromo-4-methylbenzyl)-2-chloroacetamide is unique due to its specific combination of a bromo-substituted benzyl group and a chloroacetamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

IUPAC Name

N-[(3-bromo-4-methylphenyl)methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-7-2-3-8(4-9(7)11)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETOBNHVJQLGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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